molecular formula C54H38N6Ni+ B13094854 Bis(pyridine)(tetraphenylporphyrinato)nickel(1+)

Bis(pyridine)(tetraphenylporphyrinato)nickel(1+)

Cat. No.: B13094854
M. Wt: 829.6 g/mol
InChI Key: MJBUMBSLUXXIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is a metal-organic compound with the chemical formula [Ni(TPP)(py)2], where TPP stands for tetraphenylporphyrin and py represents pyridine This compound is known for its unique coordination structure, where the nickel ion is coordinated to a tetraphenylporphyrin ligand and two pyridine molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin and pyridine under controlled conditions. One common method involves the following steps:

    Preparation of Tetraphenylporphyrin (TPP): Tetraphenylporphyrin is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.

    Formation of Nickel(II) Tetraphenylporphyrin Complex: Nickel(II) acetate or nickel(II) chloride is reacted with tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.

    Coordination with Pyridine: The resulting nickel(II) tetraphenylporphyrin complex is then treated with an excess of pyridine to form Bis(pyridine)(tetraphenylporphyrinato)nickel(1+).

Industrial Production Methods

Industrial production methods for Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand substitution reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.

Scientific Research Applications

Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its potential use in biomimetic systems, where it mimics the behavior of natural enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable framework that supports the nickel center, while the pyridine ligands can be easily replaced or modified to tune the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(pyridine)(tetraphenylporphyrinato)cobalt(1+): Similar structure but with cobalt as the central metal ion.

    Bis(pyridine)(tetraphenylporphyrinato)copper(1+): Copper-based analog with similar coordination properties.

    Bis(pyridine)(tetraphenylporphyrinato)iron(1+): Iron-based compound with distinct redox properties.

Uniqueness

Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is unique due to its specific coordination environment and the versatility of nickel in various oxidation states. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C54H38N6Ni+

Molecular Weight

829.6 g/mol

IUPAC Name

nickel(3+);pyridine;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.2C5H5N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+3

InChI Key

MJBUMBSLUXXIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.